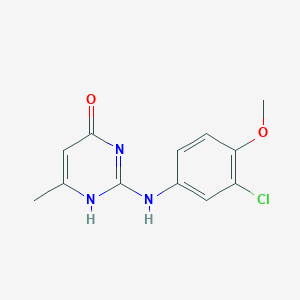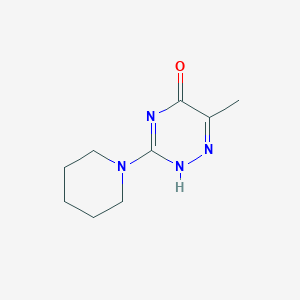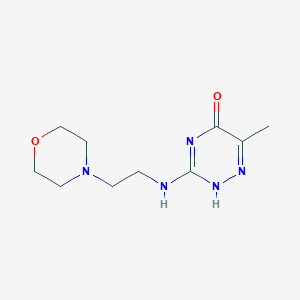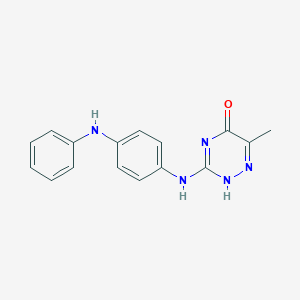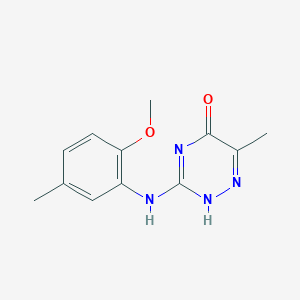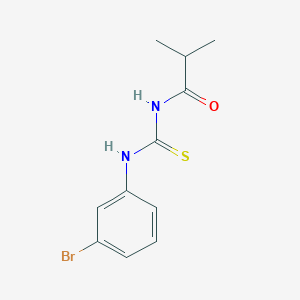
N-(3-bromophenyl)-N'-isobutyrylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-N'-isobutyrylthiourea, also known as BrPBITU, is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential use in medicinal chemistry and drug discovery. BrPBITU has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea is not fully understood. However, it has been suggested that N-(3-bromophenyl)-N'-isobutyrylthiourea inhibits the activity of certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in cancer cell growth and proliferation. HDACs are known to regulate gene expression by removing acetyl groups from histones, which can lead to the activation of oncogenes and the repression of tumor suppressor genes. N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to inhibit the activity of HDACs, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and physiological effects:
N-(3-bromophenyl)-N'-isobutyrylthiourea has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a common mechanism of action for many anti-cancer drugs. N-(3-bromophenyl)-N'-isobutyrylthiourea has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. Moreover, N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to inhibit the replication of HIV and HCV, which are major causes of morbidity and mortality worldwide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-bromophenyl)-N'-isobutyrylthiourea is its ease of synthesis. N-(3-bromophenyl)-N'-isobutyrylthiourea can be synthesized using a simple one-pot reaction, which makes it a cost-effective compound for laboratory experiments. Moreover, N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to exhibit various biological activities, which makes it a promising lead compound for the development of new anti-cancer and anti-viral drugs. However, there are also some limitations associated with N-(3-bromophenyl)-N'-isobutyrylthiourea. For instance, the mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea is not fully understood, which makes it difficult to optimize its biological activity. Moreover, N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to exhibit toxicity in some cell lines, which may limit its potential use in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3-bromophenyl)-N'-isobutyrylthiourea. First, further studies are needed to elucidate the mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea. This will help to optimize its biological activity and improve its potential use in drug discovery. Second, more studies are needed to evaluate the toxicity and safety of N-(3-bromophenyl)-N'-isobutyrylthiourea in vivo. This will help to determine its potential use as a therapeutic agent. Third, more studies are needed to evaluate the efficacy of N-(3-bromophenyl)-N'-isobutyrylthiourea in animal models of cancer and viral infections. This will help to determine its potential use as a lead compound for the development of new anti-cancer and anti-viral drugs.
Conclusion:
In conclusion, N-(3-bromophenyl)-N'-isobutyrylthiourea is a promising compound for medicinal chemistry and drug discovery. It has been extensively studied for its potential use in anti-cancer and anti-viral therapy. N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to elucidate the mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea and evaluate its potential use as a therapeutic agent.
Synthesemethoden
N-(3-bromophenyl)-N'-isobutyrylthiourea can be synthesized using a simple one-pot reaction between 3-bromophenyl isocyanate and isobutyrylthiourea. The reaction is carried out in anhydrous toluene under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure N-(3-bromophenyl)-N'-isobutyrylthiourea.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-N'-isobutyrylthiourea has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). N-(3-bromophenyl)-N'-isobutyrylthiourea has been suggested as a potential lead compound for the development of new anti-cancer and anti-viral drugs.
Eigenschaften
Produktname |
N-(3-bromophenyl)-N'-isobutyrylthiourea |
|---|---|
Molekularformel |
C11H13BrN2OS |
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C11H13BrN2OS/c1-7(2)10(15)14-11(16)13-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H2,13,14,15,16) |
InChI-Schlüssel |
ZGMSGQZLTBBYPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=CC=C1)Br |
Kanonische SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B254597.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
